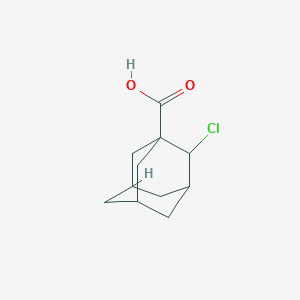

2-Chloroadamantane-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-chloroadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H15ClO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14) |

InChI Key |

QNJGTYRBSMIEHN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3Cl)C(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 2 Chloroadamantane 1 Carboxylic Acid and Analogues

Mechanistic Insights into Adamantane (B196018) Cage Functionalization

The functionalization of the adamantane core, a process critical for synthesizing various derivatives, frequently proceeds through highly reactive intermediates. rsc.orgnih.govresearchgate.net The presence of substituents, such as the chloro and carboxyl groups in 2-chloroadamantane-1-carboxylic acid, influences the stability and subsequent reaction pathways of these intermediates.

The synthesis and functionalization of adamantane derivatives are often achieved via carbocation or radical intermediates, which exhibit unique stability and reactivity compared to simpler hydrocarbon systems. rsc.org

Carbocation Pathways: The adamantane cage is known to stabilize carbocations, particularly at the tertiary (bridgehead) positions. The 1-adamantyl carbocation is unusually stable due to favorable hyperconjugation within the rigid cage structure. rsc.org While the carboxylic acid at C-1 and the chlorine at C-2 in this compound are electron-withdrawing, potentially destabilizing a carbocation at an adjacent position, reactions in strongly acidic media can still promote the formation of cationic intermediates, leading to skeletal rearrangements or substitution reactions.

Radical Pathways: Adamantyl radicals are key intermediates in a wide range of C-H functionalization reactions that form new carbon-carbon bonds. rsc.orgnih.gov Unlike carbocations, the 1-adamantyl radical is destabilized because the rigid cage prevents it from adopting a more stable, planar geometry. rsc.org Functionalization reactions involving this compound can proceed via radical abstraction of a hydrogen atom from the cage. The presence of electron-withdrawing groups, like chlorine and carboxylic acid, generally retards hydrogen atom abstraction by radical species. oregonstate.edu These adamantyl radical intermediates can then be trapped by various agents, such as electrophilic alkenes in Giese-type reactions, to form more complex derivatives. rsc.org

| Intermediate | Key Characteristics | Influencing Factors for this compound | Typical Subsequent Reactions |

|---|---|---|---|

| Carbocation (e.g., Adamantyl Cation) | Relatively stable, especially at tertiary (bridgehead) positions. rsc.org Prone to rearrangements. | Formation can be promoted by strong acids. Electron-withdrawing Cl and COOH groups influence stability. | Nucleophilic attack, elimination, rearrangement. |

| Radical (e.g., Adamantyl Radical) | Destabilized by cage rigidity. rsc.org Key for C-H to C-C bond formation. | Generated via H-atom abstraction. Rate of formation is reduced by electron-withdrawing groups. oregonstate.edu | Addition to alkenes/alkynes, trapping by radical scavengers. rsc.org |

Hydrogen Atom Transfer (HAT) is a fundamental mechanism for activating the strong C-H bonds of the adamantane cage to generate radical intermediates. acs.orgchemrxiv.orgresearchgate.net This process is central to many direct functionalization methods and can be initiated photochemically or through the use of specific HAT catalysts. nih.govacs.org

The selectivity of HAT from the adamantane cage (i.e., abstraction from a tertiary vs. a secondary position) is highly dependent on the nature of the abstracting species. For substituted adamantanes, the electronic effects of the substituents play a crucial role. In this compound, the electron-withdrawing nature of both the chloro and carboxyl groups deactivates the C-H bonds on the cage towards abstraction by electrophilic radicals. oregonstate.edu Despite this deactivation, forcing conditions or highly reactive HAT agents can still generate adamantyl radicals, which then engage in further reactions. Photocatalytic methods, often employing photoredox catalysts, have emerged as powerful tools for performing selective HAT reactions on adamantanes under mild conditions. acs.orgchemrxiv.org

Electrophilic Substitution: While common in aromatic systems, electrophilic substitution on a saturated hydrocarbon cage like adamantane is less frequent but possible under specific conditions. wikipedia.orgbyjus.com It typically requires a highly reactive electrophile. For this compound, the strong deactivating inductive effects of the chlorine and carboxylic acid groups would make the adamantane C-H bonds less susceptible to attack by an electrophile. youtube.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the adamantane cage primarily involve the displacement of a pre-existing leaving group. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the chlorine atom at the secondary (C-2) position can act as a leaving group. However, nucleophilic substitution at a secondary carbon of the adamantane cage is generally slow. Reactions can proceed through different mechanisms, such as the S(RN)1 mechanism, which involves radical-anion intermediates and is often photostimulated. nih.gov Studies on 2-haloadamantanes show they are generally less reactive than their 1-haloadamantane counterparts in these reactions. nih.gov For instance, 2-chloroadamantane (B1585024) requires a more reactive nucleophile (like Me₃Sn⁻) compared to 2-bromoadamantane (B1268071) for a photostimulated S(RN)1 reaction to occur. nih.gov The bulky adamantane skeleton sterically hinders backside attack, making a classic Sₙ2 reaction difficult. chemguide.co.uk

Carboxylic Acid Group Reactivity and Transformations

The carboxylic acid group at the C-1 position is a versatile handle for further chemical modification through several well-established reaction mechanisms.

The carbonyl carbon of the carboxylic acid group is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions allows for the conversion of the carboxylic acid into other derivatives like esters, amides, and acid chlorides.

The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq

For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, the reaction is often catalyzed by acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Alternatively, the -OH group can be converted into a better leaving group. For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride by first forming an acyl chlorosulfite intermediate. libretexts.org This acid chloride can then readily react with a wide range of nucleophiles.

| Carboxylic Acid Derivative | General Reactivity | Leaving Group | Leaving Group Basicity |

|---|---|---|---|

| Acid Chloride (R-COCl) | Very High | Cl⁻ | Very Weak Base |

| Acid Anhydride (R-COOCO-R) | High | RCOO⁻ | Weak Base |

| Ester (R-COOR') | Moderate | R'O⁻ | Strong Base |

| Carboxylic Acid (R-COOH) | Moderate (requires activation) | OH⁻ | Strong Base |

| Amide (R-CONH₂) | Low | NH₂⁻ | Very Strong Base |

Table based on general reactivity trends. libretexts.org

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). nih.gov While simple carboxylic acids are often resistant to decarboxylation, the reaction can be facilitated under certain conditions, such as high temperatures or in the presence of specific catalysts.

For adamantane carboxylic acids, oxidative decarboxylation can occur. For instance, studies have shown that upon formation of an adamantane radical cation, the loss of a carboxy group can be more efficient than the loss of a proton from a C-H bond. acs.org This suggests a pathway where single-electron transfer (SET) from the molecule initiates a process culminating in the expulsion of CO₂ and the formation of an adamantyl radical or cation at the C-1 position. Other methods, such as triflic acid-promoted decarboxylation, have also been developed for related adamantane derivatives, proceeding through cationic intermediates. nih.gov

Chlorine Substituent Influence on Reactivity

The adamantyl cation is known for its particular stability compared to other tertiary carbocations, which is a factor in the reactivity of adamantane derivatives. rsc.orgrsc.org The introduction of a chlorine atom at the C-2 position of the adamantane-1-carboxylic acid framework significantly influences the electronic properties of the cage and the stability of any potential carbocation intermediates.

Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect destabilizes nearby positive charges. Therefore, the formation of an adamantyl cation at a position close to the chlorine substituent would be electronically disfavored compared to the unsubstituted adamantyl cation. masterorganicchemistry.com Electron-withdrawing groups are known to destabilize carbocations. masterorganicchemistry.com While alkyl groups stabilize the 1-adamantyl cation through hyperconjugation and inductive effects nih.gov, a chlorine atom would have the opposite effect, pulling electron density away from the carbocation center and intensifying the positive charge.

Conversely, while destabilizing a carbocation, the chlorine atom can act as an electron donor through resonance (+R effect) if it is directly attached to a cationic center, as seen in some vinyl carbocations. mdpi.com However, in the saturated adamantane system, the primary influence is the powerful -I effect, which deactivates the cage towards reactions that proceed through cationic intermediates. This deactivating effect is strongest at positions alpha and beta to the substituent.

The stability of the 1-adamantyl radical is also noteworthy, as it exhibits enhanced nucleophilic character, a trait linked to the stability of the corresponding 1-adamantyl cation. rsc.orgrsc.org The presence of the electron-withdrawing chlorine atom would diminish this nucleophilicity, making the radical less likely to engage in reactions where it donates electron density.

The functionalization of the inert C(sp³)–H bonds of the adamantane core is a significant challenge in organic synthesis. researchgate.netnih.gov The presence of a substituent like chlorine on the adamantane skeleton can serve as a directing group, influencing the regioselectivity of subsequent functionalization reactions. nih.gov

The electron-withdrawing nature of the chlorine atom deactivates the C-H bonds in its vicinity, particularly at the adjacent (alpha) and next-nearest (beta) positions. researchgate.net In radical-based C-H functionalization reactions, such as chlorination or thiolation, this deactivation makes the C-H bonds closer to the chlorine less susceptible to hydrogen atom transfer (HAT). researchgate.net Consequently, reactions are directed to the C-H bonds that are furthest away from the electron-withdrawing substituent. This electronic effect allows for site-selective functionalization at specific tertiary (bridgehead) or secondary (bridge) positions of the adamantane cage that would otherwise be difficult to differentiate. researchgate.netchemrxiv.org

For example, in radical chlorination reactions, the inherent reactivity order of C-H bonds is typically tertiary > secondary > primary. However, in a substituted adamantane, this intrinsic reactivity is modulated by the electronic effect of the substituent. A chlorine atom at C-2 would disfavor radical formation at nearby positions, thereby promoting functionalization at the more remote C-5 and C-7 bridgehead positions. Chlorination of adamantane itself can proceed through radical processes, and the presence of substituents strongly dictates the isomer ratios of the products. rsc.orgacs.org

Intramolecular Rearrangements and Skeletal Modifications

The rigid adamantane framework can undergo skeletal rearrangements under certain conditions, most notably ring contraction to the smaller noradamantane system. rsc.orgscientifiq.ai This transformation is often promoted by the generation of a carbocation or a related reactive intermediate adjacent to a bridgehead carbon, which then facilitates a 1,2-alkyl shift. rsc.orgnih.gov

While specific studies on this compound were not found, related transformations provide a clear mechanistic blueprint. For instance, adamantane-based cyclic carbamates, derived from amino alcohols, undergo a triflic acid-promoted cascade reaction. rsc.orgscientifiq.ai This process involves decarboxylation to generate an intermediate that subsequently undergoes an intramolecular nucleophilic 1,2-alkyl shift, resulting in the contracted noradamantane framework with the formation of an iminium salt. rsc.orgnih.govrsc.org Similarly, the Meinwald rearrangement of adamantane oxiranes promoted by a Lewis acid can also lead to ring-contracted carbaldehydes. mdpi.com

Sigmatropic Rearrangements in Adamantane Synthesis

Sigmatropic rearrangements, a class of pericyclic reactions, represent a sophisticated strategy for the construction of complex molecular architectures, including the rigid adamantane cage. fiveable.melibretexts.org These reactions involve the migration of a σ-bond across a π-electron system in a concerted fashion, governed by the principles of orbital symmetry. fiveable.me While various types of sigmatropic shifts exist, the researchgate.netresearchgate.net sigmatropic rearrangement has been notably employed in the synthesis of functionalized adamantane derivatives. rsc.org

A key example involves the reaction of enamines derived from 4,4-disubstituted cyclohexanones with α,β-unsaturated acid chlorides. rsc.org This process leads to the formation of adamantane-2,4-diones through a mechanism where the stereochemistry of the final product is largely dictated by the transition state of a researchgate.netresearchgate.net sigmatropic rearrangement. rsc.org For instance, the reaction between the pyrrolidine (B122466) enamine of 4-benzoyl-4-methylcyclohexanone and crotonoyl chloride yields isomers of 6-hydroxy-7,9-dimethyl-6-phenyladamantane-2,4-dione. rsc.org The formation of different stereoisomers is attributed to the possibility of multiple transition state geometries (e.g., boat-like or chair-like) during the key sigmatropic rearrangement step. rsc.org

This synthetic approach highlights the utility of pericyclic reactions in building the adamantane framework, offering a pathway to derivatives that might be challenging to access through other means. The table below summarizes the key components of this synthetic strategy.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Class | Ref. |

| Enamine of 4,4-disubstituted cyclohexanone | α,β-Unsaturated acid chloride | researchgate.netresearchgate.net Sigmatropic Rearrangement | Substituted Adamantane-diones | rsc.org |

This table illustrates a synthetic pathway utilizing a sigmatropic rearrangement to construct the adamantane core.

The Cope and Claisen rearrangements are two of the most well-known researchgate.netresearchgate.net sigmatropic reactions. libretexts.orglibretexts.org The Claisen rearrangement, for example, involves an allyl vinyl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. libretexts.org Such strategies can be envisioned for creating intricate substitution patterns on pre-formed adamantane precursors or for building the cage itself from bicyclic precursors.

Isomerization Phenomena within Adamantane Frameworks

The adamantane framework, while thermodynamically very stable, is subject to fascinating isomerization phenomena, particularly under acidic conditions. These rearrangements are fundamental not only to the synthesis of adamantane itself but also to the interconversion of its substituted derivatives. The driving force for these reactions is the exceptional stability of the adamantyl carbocation, especially at the bridgehead (tertiary) positions. nih.gov

The landmark synthesis of adamantane, discovered by Schleyer, is a Lewis acid-promoted isomerization of tetrahydrodicyclopentadiene. nih.gov This reaction is believed to proceed through a complex cascade of carbocation intermediates, involving a series of 1,2-hydride and alkyl shifts, ultimately leading to the formation of the highly symmetrical and strain-free adamantane cage. nih.gov This process demonstrates the propensity of polycyclic hydrocarbon frameworks to rearrange into the thermodynamically stable adamantane structure.

Within the adamantane core itself, substituents can migrate under the influence of strong acids or Lewis acids. This was demonstrated in a study using specifically labeled [2-¹⁴C]adamantane. rsc.org Upon treatment with aluminium bromide, the carbon label was found to scramble throughout the molecule, indicating that the carbon-carbon bonds of the cage can be broken and reformed. rsc.org After 8 hours at 110°C, the scrambling of the carbon atoms reached 78.4% of the statistically possible total, confirming the dynamic nature of the adamantane framework under these conditions. rsc.org

Furthermore, ring-expansion reactions of strained precursors like protoadamantane (B92536) or noradamantane derivatives can lead to the formation of the adamantane skeleton. mdpi.com These 'spring-loaded' molecules rearrange to the more stable adamantane system, often generating carbocation intermediates that can be trapped by nucleophiles. For example, the acylative opening of a protoadamantyl di-one using a boron trifluoride etherate complex affords a 1,2-disubstituted adamantane derivative. mdpi.com This highlights how isomerization from a less stable polycyclic isomer can be a powerful method for synthesizing functionalized adamantanes. mdpi.com

The table below summarizes key findings related to adamantane isomerization.

| Starting Material/System | Catalyst/Conditions | Phenomenon Observed | Outcome | Ref. |

| Tetrahydrodicyclopentadiene | Lewis Acid | Cationic Rearrangement | Adamantane Synthesis | nih.gov |

| [2-¹⁴C]Adamantane | AlBr₃ in CS₂, 110°C, 8h | Degenerate Isomerization | 78.4% scrambling of carbon label | rsc.org |

| Protoadamantyl di-one | BF₃·OEt₂ in Ac₂O | Ring Expansion/Rearrangement | 1,2-Disubstituted Adamantane | mdpi.com |

This table presents data on different isomerization processes involving the adamantane framework.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Chloroadamantane-1-carboxylic acid, both one-dimensional (¹H, ¹³C) and advanced NMR methods are employed for comprehensive characterization.

The ¹H and ¹³C NMR spectra of adamantane (B196018) derivatives are characteristically complex due to the cage-like structure, which contains multiple methylene (B1212753) (CH₂) and methine (CH) groups in a rigid framework. However, the molecule's symmetry, or lack thereof, simplifies or complicates the spectra, respectively wikipedia.org. The substitution at the C1 and C2 positions in this compound removes the high symmetry of the parent adamantane, leading to a more complex pattern of signals where most, if not all, carbons and protons are chemically non-equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of broad, overlapping multiplets for the adamantane cage protons, typically in the range of 1.5 to 2.5 ppm nih.govmdpi.com. The proton attached to the carbon bearing the chlorine atom (C2) would likely be shifted downfield due to the electronegativity of the chlorine. The most distinct signal is the highly deshielded proton of the carboxylic acid group (-COOH), which typically appears as a broad singlet far downfield, often in the 10-12 ppm region libretexts.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence for the number of unique carbon atoms in the molecule. The parent adamantane molecule shows only two signals due to its high symmetry wikipedia.org. For this compound, ten distinct signals for the adamantane cage carbons are expected. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region libretexts.org. The quaternary carbon attached to the carboxylic acid (C1) and the carbon bonded to the chlorine atom (C2) would also be significantly shifted downfield. The chemical shifts of other cage carbons are influenced by their proximity to the electron-withdrawing substituents researchgate.netspectrabase.com.

A complete assignment of all proton and carbon signals requires advanced two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, which establish correlations between protons and carbons ipb.ptnih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for related adamantane derivatives. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 (broad singlet) | 175 - 185 |

| C1-COOH | - | 40 - 50 |

| C2-Cl | ~2.5 - 3.0 | 65 - 75 |

| Adamantane Cage Protons | 1.5 - 2.5 (multiple signals) | - |

| Adamantane Cage Carbons | - | 25 - 45 (multiple signals) |

Beyond basic structural confirmation, advanced NMR techniques offer deeper insights. Two-dimensional NMR experiments are essential for the unambiguous assignment of the complex signals from the adamantane skeleton nih.gov.

Furthermore, FlowNMR has emerged as a powerful tool for real-time reaction monitoring nih.gov. This technique involves flowing a reaction mixture continuously through the NMR spectrometer's detection region, allowing for the acquisition of spectra at regular intervals youtube.com. In the synthesis of this compound, for instance, FlowNMR could be used to:

Track the consumption of the starting material (e.g., adamantane-1-carboxylic acid).

Monitor the formation of the chlorinated product in real-time.

Identify and characterize any reaction intermediates or byproducts.

Optimize reaction parameters such as temperature, pressure, and reagent addition to maximize yield and purity youtube.com.

This real-time data provides a detailed kinetic and mechanistic understanding of the chemical transformation, which is invaluable for process development and scale-up youtube.com.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

In mass spectrometry, this compound would be expected to show a distinct molecular ion peak (M⁺) that confirms its molecular formula and weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of adamantane derivatives under electron impact ionization is well-documented and typically proceeds through pathways that form stable carbocations wikipedia.orgcdnsciencepub.com. For this compound, the fragmentation pattern would likely be a composite of the patterns seen for adamantanes and carboxylic acids libretexts.orgmiamioh.edu. Key fragmentation pathways could include:

Loss of the carboxylic acid group: A prominent peak corresponding to the loss of a COOH radical (M - 45).

Loss of chlorine: A peak corresponding to the loss of a Cl radical (M - 35/37).

Loss of HCl: A peak corresponding to the elimination of a neutral HCl molecule (M - 36).

Alpha-cleavage: Cleavage of the bond next to the carbonyl group, leading to the loss of an OH radical (M - 17) miamioh.eduyoutube.com.

Cage Fragmentation: Cleavage of the adamantane skeleton itself, leading to a series of characteristic lower mass ions at m/z values such as 93, 79, and 67, which are typical for the adamantane core wikipedia.org.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₁H₁₅ClO₂) Molecular Weight ≈ 214.69 g/mol

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 214 | Molecular Ion |

| [M+2]⁺ | 216 | Isotope peak for ³⁷Cl |

| [M-OH]⁺ | 197 | Loss of hydroxyl radical |

| [M-Cl]⁺ | 179 | Loss of chlorine radical |

| [M-COOH]⁺ | 169 | Loss of carboxyl radical |

| [C₁₀H₁₄Cl]⁺ | 169 | Loss of COOH group |

| [C₁₀H₁₃]⁺ | 133 | Loss of Cl and COOH |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex mixtures. However, carboxylic acids can exhibit poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode nih.gov. To overcome this, chemical derivatization of the carboxylic acid group is often employed mdpi.comddtjournal.com.

This strategy involves reacting the carboxyl group of this compound with a derivatizing agent to introduce a permanently charged or easily ionizable moiety researchgate.netnih.gov. This enhances the compound's response in positive-ion ESI-MS, significantly lowering the limits of detection researchgate.net. The resulting derivative can then be analyzed by LC-MS/MS using methods like Selected Reaction Monitoring (SRM), where a specific precursor ion (the derivatized molecule) is selected and fragmented, and a characteristic product ion is monitored. This approach provides excellent selectivity and allows for accurate quantification of the analyte even at very low concentrations in complex biological or environmental samples.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice weizmann.ac.il.

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm its structural connectivity and stereochemistry. The rigid adamantane framework often facilitates the growth of high-quality crystals suitable for analysis nih.govmdpi.com. The resulting crystal structure would reveal:

The exact positions of the chlorine atom and the carboxylic acid group on the adamantane cage.

Precise measurements of all bond lengths and angles, which can be compared to known values for similar structures mdpi.com.

The conformation of the carboxylic acid group relative to the adamantane core.

The intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related adamantane-1-carboxylic acid derivatives provides insight into the expected structural features mdpi.com.

Determination of Solid-State Molecular Architecture

The solid-state structure of adamantane derivatives is typically determined by single-crystal X-ray diffraction. For adamantane carboxylic acid, a related compound, the crystal structure has been determined at different temperatures, revealing a triclinic unit cell. researchgate.net The adamantane cage itself is a rigid, strain-free, diamondoid structure composed of three condensed cyclohexane (B81311) rings in the chair conformation. researchgate.net The presence of substituents on the adamantane core can influence the crystal packing and, in some cases, lead to disorder in the solid state. For instance, in the high-temperature phase of adamantanecarboxylic acid, the adamantyl group can adopt two distinct orientations. researchgate.net

Table 1: Representative Bond Parameters of Adamantane Derivatives

| Parameter | Typical Value |

|---|---|

| C-C Bond Length (cage) | 1.53 - 1.55 Å |

| C-H Bond Length | ~1.10 Å |

| C-C-C Bond Angle (cage) | ~109.5° |

| C-Cl Bond Length | ~1.78 Å |

| C-C(OOH) Bond Length | ~1.52 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.32 Å |

Note: These are typical values for related adamantane and carboxylic acid structures and are provided for illustrative purposes.

Insights into Supramolecular Assembly and Hydrogen Bonding Networks

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, playing a dominant role in the supramolecular assembly of this compound. Carboxylic acids in the solid state commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netacs.org This dimerization is a highly robust and predictable supramolecular synthon.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the intermolecular interactions.

Identification of Functional Groups and Hydrogen Bonding

The FT-IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carboxylic acid group and the adamantane skeleton. The carboxylic acid functional group gives rise to several characteristic absorption bands. pressbooks.pubbccampus.ca

A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹. libretexts.org The position of this band can be sensitive to the extent of hydrogen bonding. The C-O stretching and O-H bending modes are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. libretexts.org

The adamantane cage has its own set of characteristic C-H and C-C vibrational modes. The C-H stretching vibrations of the adamantane core are expected in the 3000-2850 cm⁻¹ range. The C-Cl stretching vibration will likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (Dimer) | O-H stretch | 3300-2500 (broad) |

| Carbonyl | C=O stretch | 1760-1690 (strong) |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Carboxylic Acid | O-H bend | 1440-1395 |

| Adamantane | C-H stretch | 3000-2850 |

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization.

Investigation of Electronic States and Orbital Interactions

The photoelectron spectrum of this compound would reveal information about the energies of its molecular orbitals. The spectrum would consist of a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The highest occupied molecular orbital (HOMO) is likely to be associated with the non-bonding lone pair electrons of the oxygen atoms in the carboxylic acid group. The subsequent ionization bands would correspond to electrons in the C-C and C-H sigma bonds of the adamantane framework, as well as the lone pair electrons of the chlorine atom.

Correlation with Functional Group Influence on Electronic Structure

The presence of the electron-withdrawing carboxylic acid and chloro groups is expected to have a significant influence on the electronic structure of the adamantane core. These groups can lower the energies of the sigma orbitals of the adamantane cage through inductive effects. This would be reflected in the photoelectron spectrum as a shift of the corresponding ionization bands to higher binding energies compared to unsubstituted adamantane. The relative positions of the ionization bands associated with the carboxylic acid and chlorine lone pairs would provide insight into the electronic interplay between these two functional groups. researchgate.net

Theoretical and Computational Investigations of 2 Chloroadamantane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties from first principles, without the need for empirical data.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Chloroadamantane-1-carboxylic acid. nih.gov

Geometry Optimization: The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule. researchgate.net Using DFT functionals such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms can be determined. nih.govresearcher.life This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the lengths of the C-Cl, C-C, and C=O bonds, as well as the angles defining the rigid adamantane (B196018) cage and the orientation of the carboxylic acid group.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.78 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-C-Cl | ~109.5° |

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. mdpi.com These calculations predict the frequencies of molecular vibrations, which correspond to absorption peaks in infrared (IR) and Raman spectra. researchgate.netnih.gov The analysis helps in assigning specific vibrational modes to experimentally observed spectral bands. niscpr.res.inresearchgate.net For this compound, characteristic vibrations would include the C=O stretching of the carboxyl group (typically a strong band around 1700-1750 cm⁻¹), the broad O-H stretching band (around 2500-3300 cm⁻¹), the C-Cl stretching mode (around 600-800 cm⁻¹), and various C-H and C-C stretching and bending modes associated with the adamantane skeleton. niscpr.res.in

Ab initio ("from the beginning") methods solve the Schrödinger equation without using experimental data, offering a high level of theoretical rigor. utah.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide detailed insights into electronic properties. researchgate.net

Electronic Structure: These calculations reveal the distribution of electrons within the molecule by defining molecular orbitals and their energy levels. aps.orgresearchgate.net Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the analysis would likely show the HOMO localized around the carboxylic acid group and the chlorine atom, while the LUMO might be distributed over the adamantane cage, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Reaction Intermediates: Ab initio methods are particularly valuable for studying the structure and stability of transient species like reaction intermediates. iastate.edu For instance, in solvolysis reactions common to haloadamantanes, the stability of the intermediate adamantyl carbocation is critical. Calculations can model the formation of the 2-adamantyl carbocation from this compound by removing the chloride ion and determine its stability, providing a theoretical basis for its reactivity.

Quantum chemical calculations can accurately predict various thermochemical properties, such as heats of formation and reaction enthalpies. core.ac.uk

A particularly important parameter is the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. ucsb.edu The BDE is a direct measure of bond strength and provides insights into chemical reactivity. masterorganicchemistry.com For this compound, calculating the BDEs for the C-Cl and O-H bonds is of significant interest. A relatively low BDE for the C-Cl bond would indicate a higher susceptibility to reactions involving cleavage of this bond, such as nucleophilic substitution. Conversely, the O-H bond BDE relates to the acidity and radical scavenging potential of the carboxylic acid group.

| Bond | Typical BDE (kcal/mol) | Significance |

|---|---|---|

| C-Cl (secondary) | ~81 kcal/mol | Indicates the energy needed to form an adamantyl radical and a chlorine radical. |

| O-H (carboxylic acid) | ~110 kcal/mol | Reflects the strength of the hydroxyl bond and its resistance to homolytic cleavage. |

| C-C (adamantane cage) | ~98 kcal/mol | Highlights the high stability of the carbon skeleton. |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of dynamic processes, including conformational changes and intermolecular interactions in condensed phases.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. osti.gov MD simulations model the solute (this compound) surrounded by a large number of explicit solvent molecules (e.g., water, ethanol) in a "simulation box." researchgate.netresearchgate.net

MD simulations are also a primary tool for investigating how molecules interact with each other to form larger, organized structures, a process known as supramolecular assembly. rsc.org For carboxylic acids, a dominant interaction is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. cambridgemedchemconsulting.commdpi.com

Simulations of multiple this compound molecules could predict the stability and geometry of these dimers in the gas phase or in a non-polar solvent. Furthermore, MD can explore other potential non-covalent interactions, such as van der Waals forces between the bulky adamantane cages and potential weak halogen bonding involving the chlorine atom. mdpi.com These combined interactions can lead to the formation of ordered aggregates or even crystal-like structures, and MD simulations provide a dynamic picture of how these assemblies form and persist over time. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry, providing deep insights into the intricate details of chemical reactions that are often difficult or impossible to probe experimentally. For adamantane derivatives such as this compound, theoretical investigations are crucial for understanding their reactivity, stability, and the mechanisms of their formation.

Elucidation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed mapping of potential energy surfaces for chemical reactions, identifying the most likely pathways from reactants to products. researchgate.net This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points (transition states). For adamantane functionalization, these studies are key to understanding regioselectivity and reaction kinetics.

The synthesis and further functionalization of adamantane derivatives often proceed through radical or carbocation intermediates. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to model these reactive species. dergipark.org.tr Studies on adamantane have shown that the stability of intermediates, such as the 1-adamantyl carbocation, is a thermodynamic driving force for certain isomerization and substitution reactions. nih.gov The mechanism for functionalizing the adamantane cage can involve complex hydride shifts and 1,2-bond migrations, all of which can be modeled to predict the most favorable pathways. nih.gov

For a substituted adamantane like this compound, computational modeling can elucidate how the existing chloro and carboxylic acid groups influence further reactions. These electron-withdrawing groups can affect the stability of adjacent radical or cationic centers, thereby directing the outcome of subsequent transformations. By calculating the energy barriers for various possible reaction pathways, chemists can predict which products are likely to form under specific conditions. researchgate.netresearchgate.net For instance, modeling can determine the transition state energies for C-H activation at different positions on the adamantane cage, explaining the observed regioselectivity in functionalization reactions. nih.gov

Table 1: Representative Calculated Energy Barriers for Adamantane Functionalization Steps Note: This table presents generalized data for adamantane functionalization pathways based on computational studies of related systems. Specific values for this compound would require dedicated calculations.

| Reaction Step | Intermediate | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrogen Abstraction (Tertiary C-H) | 1-Adamantyl Radical | DFT (B3LYP) | 8 - 12 |

| Hydrogen Abstraction (Secondary C-H) | 2-Adamantyl Radical | DFT (B3LYP) | 10 - 15 |

| Hydride Abstraction (Tertiary C-H) | 1-Adamantyl Cation | DFT (B3LYP) | 15 - 25 |

| C-C Bond Formation (Radical Addition) | Substituted Adamantane | DFT (B3LYP) | 5 - 10 |

Rational Design of Synthetic Methodologies

Computational modeling is a cornerstone of the rational design of new synthetic routes. nih.govmdpi.com By predicting the feasibility and outcome of potential reactions, it guides experimental efforts, saving time and resources. nih.govmdpi.com For a target molecule like this compound or its derivatives, computational approaches can be used to screen potential precursors and reagents, optimize reaction conditions, and predict potential side products.

The process of computer-assisted synthesis design often begins with a retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials. nih.gov Computational tools can then be used to evaluate the forward reactions. For example, before attempting a complex multi-step synthesis in the lab, chemists can model each proposed step to:

Assess Thermodynamic Feasibility: By calculating the change in Gibbs free energy (ΔG), it can be determined if a reaction is likely to proceed spontaneously.

Predict Kinetic Barriers: Calculation of activation energies helps to identify reactions that may be too slow under standard conditions, suggesting the need for catalysts or higher temperatures. researchgate.net

Evaluate Catalyst Performance: Different catalysts can be modeled to predict their efficacy in lowering the transition state energy for a desired reaction, guiding the selection of the most efficient one. chemrxiv.org

Understand Regio- and Stereoselectivity: For molecules with multiple reactive sites, computational analysis can predict which site is most likely to react, which is crucial for the synthesis of complex, highly substituted adamantanes.

This predictive power allows for the in silico optimization of synthetic pathways before any experimental work is undertaken, embodying the principles of rational design. nih.gov

Electronic and Optical Property Prediction

The rigid, saturated cage structure of adamantane provides a unique scaffold for creating materials with tailored electronic and optical properties. researchgate.net Computational methods are vital for predicting how these properties change upon the introduction of functional groups, such as the chloro and carboxylic acid moieties in this compound.

Influence of Functionalization on Optical Absorbance

The optical properties of adamantane derivatives are governed by their electronic structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Pristine adamantane has a very large HOMO-LUMO gap (typically calculated to be greater than 6 eV), meaning it absorbs light only in the far-ultraviolet region. researchgate.net

Functionalization dramatically alters the electronic structure. acs.org Attaching substituents like chloro and carboxylic acid groups can introduce new molecular orbitals or shift the energies of existing ones. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the UV-Vis absorption spectra of molecules. researchgate.netnih.gov These calculations can predict the excitation energies (corresponding to absorption wavelengths) and the intensities of electronic transitions.

Studies on various functionalized adamantanes have shown that:

Electron-donating groups (like amino groups) tend to raise the HOMO energy, decreasing the HOMO-LUMO gap and shifting the absorption to longer wavelengths (a red shift). researchgate.netacs.org

Electron-withdrawing groups (like cyano or nitro groups) tend to lower the LUMO energy, also resulting in a smaller energy gap and a red shift in absorption. researchgate.net

For this compound, both the chlorine atom and the carboxylic acid group are electron-withdrawing. Computational studies would predict a lowering of the LUMO energy relative to unsubstituted adamantane, leading to a shift in optical absorbance towards the visible spectrum, although the molecule would likely remain colorless. researchgate.net

Table 2: Predicted Effect of Functional Groups on Adamantane's Electronic Properties Note: This table illustrates general trends observed in computational studies of adamantane derivatives. The values are representative and not specific results for this compound.

| Compound | Functional Group(s) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Wavelength Shift |

| Adamantane | None | -7.5 | -0.5 | 7.0 | Reference |

| 1-Aminoadamantane | -NH₂ (Donating) | -6.8 | -0.4 | 6.4 | Red Shift |

| 1-Cyanoadamantane | -CN (Withdrawing) | -7.8 | -1.2 | 6.6 | Red Shift |

| Substituted Adamantane | -Cl, -COOH (Withdrawing) | -8.0 | -1.8 | 6.2 | Red Shift |

Electronic Transmission in Adamantane-based Molecular Wires

The field of molecular electronics aims to use single molecules as components in electronic circuits. The rigid sp³-hybridized framework of adamantane makes it an attractive building block for molecular wires, serving as a non-conjugated "insulating" linker between electronically active groups. researchgate.net

Computational modeling is essential for predicting the charge transport properties of such molecular wires. mdpi.com These calculations typically model a single molecule bridging two metallic electrodes (e.g., gold) and compute the electronic transmission spectrum. The conductance of the molecule is then determined from the transmission value at the Fermi energy of the electrodes.

While the saturated adamantane cage itself is a poor conductor, its role in a molecular wire is to provide a rigid structural connection and to mediate the electronic coupling between the ends of the wire. Theoretical studies investigate how factors like the length of the wire and the nature of the functional groups influence conductance. nih.gov For a wire incorporating a this compound unit, computational models could predict:

How the chloro and carboxylic acid groups affect the alignment of the molecule's frontier orbitals with the electrode's Fermi level.

The degree of electronic coupling through the adamantane cage.

These theoretical predictions guide the design of new adamantane-based molecules for applications in nanoscale electronic devices. mdpi.com

Q & A

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Key challenges include:

- Exothermic reactions : Use jacketed reactors with temperature control.

- Purification : Switch from column chromatography to recrystallization (e.g., using hexane/ethyl acetate).

- Yield optimization : Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., reaction time, solvent volume) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.